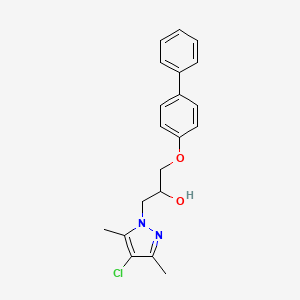
1-(biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
Vue d'ensemble
Description
1-(Biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a synthetic organic compound that features a complex structure combining biphenyl, pyrazole, and propanol moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol typically involves multiple steps:
Formation of the biphenyl-4-yloxy intermediate: This can be achieved through the etherification of biphenyl-4-ol with an appropriate alkyl halide.
Synthesis of the pyrazole intermediate: The pyrazole ring is synthesized via cyclization reactions involving hydrazines and diketones.
Coupling of intermediates: The final step involves coupling the biphenyl-4-yloxy intermediate with the pyrazole intermediate under basic conditions, followed by reduction to yield the target compound.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrazole ring or the biphenyl moiety.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or biphenyl derivatives.
Applications De Recherche Scientifique
1-(Biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and pyrazole moieties can engage in π-π stacking and hydrogen bonding, respectively, facilitating binding to target sites. This binding can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(Biphenyl-4-yloxy)-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol
- 1-(Biphenyl-4-yloxy)-3-(4-chloro-1H-pyrazol-1-yl)propan-2-ol
Uniqueness: 1-(Biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of both chloro and dimethyl substituents on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)-3-(4-phenylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-14-20(21)15(2)23(22-14)12-18(24)13-25-19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-11,18,24H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFZKDCCPMRSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















